molecular formula C21H18FN3O2S B2834466 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide CAS No. 897462-19-0

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2834466
CAS No.: 897462-19-0
M. Wt: 395.45
InChI Key: IWVBIDBBJPUPFW-UHFFFAOYSA-N
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Description

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structure, which includes an imidazo[2,1-b]thiazole core, makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide typically involves a multi-step process:

  • Formation of the Imidazo[2,1-b]thiazole Core: : The initial step involves the cyclization of a suitable thioamide with an α-haloketone to form the imidazo[2,1-b]thiazole core. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

  • Substitution Reactions: : The next step involves the introduction of the 4-ethoxyphenyl group at the 6-position of the imidazo[2,1-b]thiazole core. This can be achieved through a nucleophilic aromatic substitution reaction using 4-ethoxyphenylboronic acid and a palladium catalyst under Suzuki coupling conditions.

  • Acetamide Formation: : The final step involves the acylation of the imidazo[2,1-b]thiazole derivative with 3-fluoroaniline to form the desired acetamide. This reaction is typically carried out using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[2,1-b]thiazole core, potentially leading to the formation of dihydroimidazo[2,1-b]thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of dihydroimidazo[2,1-b]thiazole derivatives.

    Substitution: Formation of various substituted imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis.

    Disrupting Cell Membranes: It may disrupt the integrity of cell membranes, leading to cell death.

    Inducing Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-fluorophenyl)acetamide
  • 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-fluorophenyl)acetamide
  • 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the ethoxy group at the 4-position of the phenyl ring and the fluorophenylacetamide moiety contributes to its unique pharmacological profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-2-27-18-8-6-14(7-9-18)19-12-25-17(13-28-21(25)24-19)11-20(26)23-16-5-3-4-15(22)10-16/h3-10,12-13H,2,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVBIDBBJPUPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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